molecular formula C25H48O3 B12612183 (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde CAS No. 918867-18-2

(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B12612183
CAS No.: 918867-18-2
M. Wt: 396.6 g/mol
InChI Key: XAPBVUIIVLPHMG-RPWUZVMVSA-N
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Description

(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a long nonadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde typically involves the formation of the dioxolane ring followed by the introduction of the nonadecyl chain. One common method involves the reaction of a suitable aldehyde with a diol under acidic conditions to form the dioxolane ring. The nonadecyl chain can be introduced through a subsequent alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The dioxolane ring can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions involving the dioxolane ring.

Major Products

    Oxidation: Formation of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carboxylic acid.

    Reduction: Formation of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-methanol.

    Substitution: Various substituted dioxolane derivatives depending on the substituents introduced.

Scientific Research Applications

(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dioxolane ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol: Similar structure but with hydroxyl groups instead of the nonadecyl chain.

    (4R,5R)-2,2-dimethyl-5-(benzyloxymethyl)-1,3-dioxolane-4-carbaldehyde: Contains a benzyloxymethyl group instead of the nonadecyl chain.

Uniqueness

The presence of the long nonadecyl chain in (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde distinguishes it from other similar compounds. This unique feature may impart specific physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

918867-18-2

Molecular Formula

C25H48O3

Molecular Weight

396.6 g/mol

IUPAC Name

(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C25H48O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-24(22-26)28-25(2,3)27-23/h22-24H,4-21H2,1-3H3/t23-,24+/m1/s1

InChI Key

XAPBVUIIVLPHMG-RPWUZVMVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC[C@@H]1[C@@H](OC(O1)(C)C)C=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1C(OC(O1)(C)C)C=O

Origin of Product

United States

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